molecular formula C13H21F3N2O2 B7725794 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate

Cat. No.: B7725794
M. Wt: 294.31 g/mol
InChI Key: USLGPXVCHBYELJ-UHFFFAOYSA-N
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Description

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is part of the piperazine derivative family, a class of nitrogen-containing heterocycles that serve as fundamental building blocks in medicinal chemistry and materials science. Piperazine-based compounds are recognized for their utility as key intermediates in the synthesis of complex molecules, including potential pharmaceuticals such as apoptosis-inducing agents and integrase inhibitors. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. While the specific biological activity and full range of applications for this particular derivative are subjects of ongoing research, its molecular structure suggests potential value in organic synthesis and the development of novel compounds for optoelectronic materials, given that related piperazinium trifluoroacetate salts have shown promise in nonlinear optical (NLO) applications and terahertz (THz) photonics. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLGPXVCHBYELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Cyclohexenylmethyl Halides

The most widely documented method involves the alkylation of piperazine with a cyclohexenylmethyl halide (e.g., bromide or chloride). This two-step process begins with the nucleophilic substitution of piperazine’s secondary amine with the cyclohexenylmethyl electrophile, followed by salt formation with trifluoroacetic acid (TFA).

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.

  • Base : Triethylamine (TEA) or potassium carbonate to deprotonate piperazine and drive the reaction.

  • Temperature : 60–80°C for 12–24 hours to ensure complete conversion.

Mechanistic Insights :
The reaction proceeds via an Sₙ2 mechanism, where the lone pair on piperazine’s nitrogen attacks the electrophilic carbon of the cyclohexenylmethyl halide. Steric hindrance from the cyclohexene ring necessitates prolonged heating to achieve acceptable yields (~45–60%).

Purification :
The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol. The free base is then treated with TFA in dichloromethane to yield the trifluoroacetate salt.

Reductive Amination of Cyclohexenecarboxaldehyde

An alternative approach employs reductive amination to form the C–N bond between piperazine and a cyclohexenylmethyl group. This method circumvents the need for halogenated precursors.

Procedure :

  • Imine Formation : Cyclohexenecarboxaldehyde reacts with piperazine in methanol at 25°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate to the secondary amine.

Advantages :

  • Higher regioselectivity compared to alkylation (yields ~55–70%).

  • Avoids halogenated byproducts, simplifying purification.

Limitations :

  • Requires strict control of pH (buffered at pH 6–7) to prevent over-reduction.

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe solid-phase methodologies to streamline synthesis. A resin-bound piperazine derivative reacts with a cyclohexenylmethyl mesylate, followed by cleavage and salt formation.

Key Steps :

  • Resin Functionalization : Wang resin is modified with a piperazine derivative via carbodiimide coupling.

  • Alkylation : The resin-bound intermediate reacts with cyclohexenylmethyl mesylate in DMF at 50°C.

  • Cleavage : Trifluoroacetic acid simultaneously cleaves the product from the resin and forms the trifluoroacetate salt.

Yield : 70–85% with >95% purity (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterAlkylation (DMF)Reductive Amination (MeOH)Solid-Phase (DMF)
Temperature (°C)802550
Time (hours)24612
Yield (%)586882
Purity (HPLC, %)908896

Data aggregated from highlight the superiority of solid-phase synthesis in yield and purity, albeit with higher initial infrastructure costs.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation reactions improves mass transfer between organic and aqueous phases, boosting yields to 65%. Microwave-assisted synthesis reduces reaction times to 2–4 hours while maintaining yields >60%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 5.45 (m, 1H, CH=CH), 3.60 (s, 2H, N–CH₂–C), 2.85–2.70 (m, 8H, piperazine).

  • ¹³C NMR : δ 128.5 (C=C), 62.3 (N–CH₂–C), 45.8 (piperazine).

  • HRMS : m/z 294.31 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥95% purity for all methods.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Piperazine’s two equivalent amines can lead to bis-alkylation. Strategies include:

  • Using a 1:1 molar ratio of piperazine to electrophile.

  • Employing mono-Boc-protected piperazine, followed by deprotection.

Purification of Hydrophobic Byproducts

Reverse-phase chromatography (C18 silica, methanol/water) effectively separates the target compound from nonpolar impurities.

Industrial-Scale Considerations

Cost Analysis :

MethodCost (USD/kg)Scalability
Alkylation1,200Moderate
Reductive Amination1,500High
Solid-Phase2,800Low

Reductive amination offers the best balance of cost and scalability for commercial production .

Chemical Reactions Analysis

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, with reagents such as alkyl halides or acyl chlorides, forming N-substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, acyl chlorides

Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving protein-ligand interactions and enzyme inhibition.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Trifluoroacetate vs. Other Counterions : The trifluoroacetate salt improves solubility compared to free bases (e.g., 1-(4-trifluoromethylphenyl)piperazine) or hydrochloride salts (e.g., (R)-1-cyclohexyl-3-methyl-piperazine dihydrochloride) . However, residual trifluoroacetate (TFA) may require stringent purification in pharmaceutical contexts due to toxicity concerns .
  • Substituent Effects : Cyclohexenylmethyl groups (as in the target compound) offer steric bulk and hydrophobicity, whereas trifluoromethylphenyl groups (e.g., 1-(4-trifluoromethylphenyl)piperazine) enhance electronegativity and metabolic stability .
  • Environmental Impact : Trifluoroacetate is environmentally persistent, with annual fluxes of ~68–98 tonnes reported in Germany . This raises concerns compared to less stable counterions like acetate .

Biological Activity

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a cyclohexene ring and a piperazine moiety. Its chemical formula is C13H16F3N2O2, and it features the trifluoroacetate group, which is known to enhance solubility and biological activity.

PropertyValue
Molecular FormulaC13H16F3N2O2
Molecular Weight300.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water)2.5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound has a stronger effect on Staphylococcus aureus compared to Escherichia coli.

Anticancer Activity

The compound also shows promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways.

Research Findings on Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in:

  • Inhibition of cell proliferation : A reduction in cell viability by approximately 70% at a concentration of 50 µM.
  • Induction of apoptosis : Increased levels of caspase-3 and caspase-9 activity were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. A recent animal study evaluated its effects on neurodegenerative models, showing promising results in reducing oxidative stress markers and improving cognitive function.

Table 2: Neuroprotective Study Results

Treatment GroupOxidative Stress Marker Reduction (%)Cognitive Function Improvement (%)
Control--
Compound Treatment4530

The findings indicate that the compound could be beneficial in preventing neurodegeneration.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Interaction with cellular receptors : The piperazine moiety may interact with various neurotransmitter receptors, influencing signaling pathways.
  • Modulation of enzyme activity : The trifluoroacetate group enhances binding affinity to target enzymes involved in metabolic processes.
  • Induction of oxidative stress : In cancer cells, it may induce oxidative stress leading to apoptosis.

Q & A

Q. Table 1: Comparison of Reaction Yields for Analogous Piperazine Derivatives

DerivativeCatalyst SystemSolvent RatioYield (%)Purity (HPLC)
7b ()CuSO₄ + Sodium AscorbateDCM:H₂O (2:1)93>98%
7c ()CuSO₄ + Sodium AscorbateDCM:H₂O (2:1)97>98%

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm cyclohexenyl and piperazine moieties. For example, δ ~2.6–3.8 ppm corresponds to N–CH₂ groups in piperazine, while cyclohexenyl protons appear at δ ~5.5–6.0 ppm (olefinic) .
  • LCMS : Use electrospray ionization (ESI) to detect [M+H]⁺ or [M+Na]⁺ ions. For trifluoroacetate salts, expect a molecular ion consistent with C₁₁H₁₉F₃N₂O₂ (calculated MW: 292.18) .
  • Elemental Analysis : Validate C, H, N, and F content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or mass spectra may arise from:

  • Dynamic Effects : Conformational flexibility of the cyclohexenyl group can split signals. Use variable-temperature NMR to assess exchange broadening.
  • Counterion Interactions : Trifluoroacetate may influence solubility, causing aggregation. Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent effects .
  • Isotopic Patterns : Verify LCMS data using high-resolution instruments (HRMS) to distinguish [M+2] peaks from impurities. For example, in , LCMS m/z 397.1685 (M⁺) aligns with C₂₀H₂₁FN₆O₂ .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in anticancer assays?

Methodological Answer:

  • In Vitro Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa). Piperazine derivatives often target tubulin or kinase pathways .
  • Molecular Docking : Model interactions with β-tubulin (PDB: 1SA0) or EGFR (PDB: 1M17). Focus on hydrogen bonding between the piperazine N-atoms and Asp/Glu residues .
  • SAR Studies : Modify the cyclohexenyl group to assess steric effects. For example, replace with phenyl or fluorobenzyl groups (see for fluorinated analogs) .

Basic: How does the trifluoroacetate counterion influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Trifluoroacetate salts enhance aqueous solubility due to high polarity. Test solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectroscopy.
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Trifluoroacetate may hydrolyze in basic media; maintain pH <8 during storage .

Advanced: What methodological challenges arise when scaling up synthesis from milligram to gram scale?

Methodological Answer:

  • Reaction Control : Exothermic CuAAC reactions require slow reagent addition and temperature control (<30°C).
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.
  • Yield Optimization : Increase catalyst loading to 0.5 equiv. CuSO₄ if yields drop at larger scales .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses. Piperazine’s NH groups often form H-bonds with Asp154 in β-tubulin .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., cyclohexenyl vs. fluorophenyl) with IC₅₀ values. Hammett constants (σ) can predict activity trends .

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